2-(2,4-dichlorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N5O3/c1-9(25-13-4-3-11(17)5-12(13)18)16(24)19-7-14-21-15(22-26-14)10-6-20-23(2)8-10/h3-6,8-9H,7H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCVAGPHEZVEOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NO1)C2=CN(N=C2)C)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide (CAS Number: 2034395-44-1) is a novel synthetic molecule that combines multiple pharmacophoric elements, including a dichlorophenoxy group and a pyrazole-oxadiazole moiety. This combination suggests potential biological activities worth investigating.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 392.22 g/mol. The structure features a dichlorophenoxy group attached to a propanamide backbone, which is further substituted with an oxadiazole-pyrazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅Cl₂N₅O₂ |
| Molecular Weight | 392.22 g/mol |
| CAS Number | 2034395-44-1 |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anti-inflammatory and neuroprotective agent. The following sections summarize key findings from various studies.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds structurally similar to this compound. For instance, derivatives with similar pyrazole and oxadiazole structures have shown significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in microglial cells stimulated by lipopolysaccharide (LPS) . This suggests that the compound may exert similar effects by modulating inflammatory pathways.
Neuroprotective Effects
In vivo studies involving neurotoxic models have demonstrated that compounds with oxadiazole and pyrazole functionalities can protect dopaminergic neurons from damage induced by neurotoxins like MPTP . The mechanism appears to involve the attenuation of oxidative stress and inflammation through inhibition of NF-kB signaling pathways.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of compounds related to or derived from this compound:
- Study on Neuroinflammation : In a study examining neuroinflammation in Parkinson's disease models, a related compound significantly reduced nitric oxide production in activated microglial cells and improved behavioral outcomes in treated mice .
- Cytotoxicity Assessment : A series of pyrazole derivatives were assessed for cytotoxic activity against various cancer cell lines. The results indicated that modifications to the pyrazole ring could enhance cytotoxic effects, suggesting that similar modifications might be beneficial for enhancing the activity of the target compound .
Mechanistic Insights
The biological activities observed can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures have been shown to inhibit the expression of iNOS and COX-2, key enzymes involved in inflammatory processes .
- Modulation of Oxidative Stress : By reducing oxidative stress markers in neuronal cells, these compounds could provide neuroprotective benefits .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- Heterocyclic Modifications : The 1,2,4-oxadiazole in the target compound contrasts with triazole-based systems (e.g., ), which may alter electronic properties and hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
While direct data on the target compound are absent, inferences can be drawn from analogues:
Research Tools and Methodologies
Structural characterization of such compounds often relies on:
- Crystallography: SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement, as noted in , ensuring accurate determination of bond lengths and angles .
- Visualization: WinGX and ORTEP () enable anisotropic displacement modeling, critical for analyzing steric effects of substituents like the dichlorophenoxy group .
Implications for Future Research
The target compound’s unique combination of dichlorophenoxy and oxadiazole-pyrazole motifs warrants further investigation:
Q & A
Q. What are the critical steps and conditions for synthesizing 2-(2,4-dichlorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step routes, including:
Core formation : Cyclization of oxadiazole precursors under reflux with solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Coupling reactions : Amide bond formation between the 2,4-dichlorophenoxy group and the oxadiazole-methyl moiety using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Purification : Column chromatography with silica gel and eluents such as ethyl acetate/hexane mixtures.
Key conditions include controlled temperatures (60–100°C), anhydrous environments, and catalysts like potassium carbonate or triethylamine .
Q. How is the compound’s structural integrity validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm proton and carbon environments, respectively. For example, the oxadiazole ring protons appear as distinct singlets at δ 8.2–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns matching chlorine atoms .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, if crystals are obtainable .
Advanced Research Questions
Q. How can reaction yields be optimized when conflicting literature reports exist on solvent efficacy?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically evaluate variables:
- Factors : Solvent polarity (DMF vs. DCM), temperature (40–120°C), and catalyst loading (0.5–2.0 eq).
- Response surface methodology : Identify interactions between factors using software like Minitab or JMP. For instance, highlights that DMF enhances oxadiazole cyclization at 80°C but may degrade heat-sensitive intermediates .
- Validation : Compare results with computational models (e.g., density functional theory for reaction energetics) to reconcile discrepancies .
Q. How to resolve contradictions in reported bioactivity data (e.g., anticancer vs. anti-inflammatory potency)?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
Analog synthesis : Modify substituents (e.g., replace 2,4-dichlorophenoxy with 4-fluorophenyl) and test bioactivity .
Target profiling : Use kinase inhibition assays or receptor-binding studies to identify primary targets. For example, notes that pyrazole-oxadiazole hybrids selectively inhibit COX-2 over COX-1, explaining anti-inflammatory activity .
Data normalization : Account for assay variability (e.g., cell line differences) using Z-score standardization or percent inhibition relative to controls .
Q. What strategies mitigate spectral interference during characterization of complex mixtures?
- Methodological Answer :
- Chromatographic separation : Use HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to isolate intermediates .
- 2D NMR techniques : HSQC (heteronuclear single quantum coherence) to resolve overlapping signals in crowded regions (e.g., aromatic protons) .
- Differential scanning calorimetry (DSC) : Detect polymorphic forms that may skew solubility or stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
